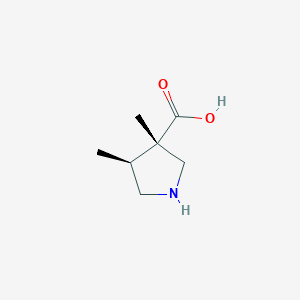
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 3rd and 4th positions and a carboxylic acid group at the 3rd position. The stereochemistry of the compound is defined by the (3s,4s) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality and high efficiency. Additionally, the use of recyclable chiral catalysts and green chemistry principles can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its chiral nature allows for the exploration of stereospecific interactions with biological targets .
Medicine
In medicine, this compound derivatives are investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various high-value products .
作用機序
The mechanism of action of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes .
類似化合物との比較
Similar Compounds
- (3s,4s)-3,4-Dimethylpyrrolidine-2-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-4-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-7(5,2)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-,7-/m1/s1 |
InChIキー |
WGMNHEWFYKZQBE-IYSWYEEDSA-N |
異性体SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)O |
正規SMILES |
CC1CNCC1(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















